molecular formula C22H17FN2O B054665 8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline CAS No. 124428-19-9

8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline

Cat. No.: B054665
CAS No.: 124428-19-9
M. Wt: 344.4 g/mol
InChI Key: JYAPXXSIEYEUPM-UHFFFAOYSA-N
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Description

Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the biphenyl and fluoro groups in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinazoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation . The biphenyl and fluoro groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- stands out due to the presence of both biphenyl and fluoro groups, which enhance its chemical stability, binding affinity, and biological activity. These features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

124428-19-9

Molecular Formula

C22H17FN2O

Molecular Weight

344.4 g/mol

IUPAC Name

8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline

InChI

InChI=1S/C22H17FN2O/c23-20-8-4-7-19-21(20)24-15-25-22(19)26-14-13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,15H,13-14H2

InChI Key

JYAPXXSIEYEUPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F

124428-19-9

Synonyms

4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinazoline

Origin of Product

United States

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